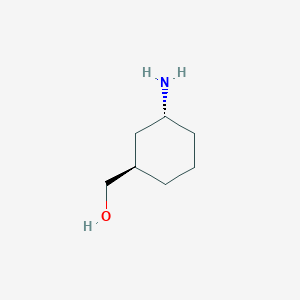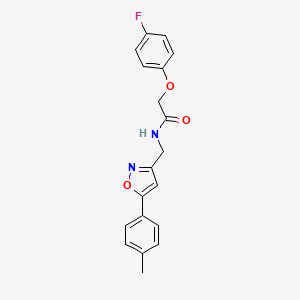![molecular formula C22H19ClN4O2 B2740289 N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923680-70-0](/img/structure/B2740289.png)
N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted with various groups including a 4-chlorobenzyl group, an ethyl group, a phenyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-inflammatory Agents : A study highlighted the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation reactions and screened for their cytotoxicity against cancer cell lines (HCT-116 and MCF-7) as well as for their ability to inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation reduction (Rahmouni et al., 2016).
Heterocyclic Synthesis
- Regioselective Synthesis : The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, illustrating the versatility of pyrazolopyridine scaffolds in organic synthesis. This study presents methodologies for the introduction of various substituents, showcasing the compound's utility in constructing complex heterocyclic systems (Drev et al., 2014).
Antimicrobial Activity
- Thio-Substituted Ethyl Nicotinate Derivatives : Research into the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has demonstrated antimicrobial activities. These compounds, synthesized starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, were tested in vitro for their effectiveness against various microbial strains, indicating potential applications in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiallergic Compounds
- Synthesis of Antiallergic Compounds : A study on the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues demonstrated significant antiallergic activity. These compounds, particularly those with isopropyl groups at the 7-position, showed potential as potent antiallergic agents, outperforming disodium cromoglycate in tests. This research underscores the potential of pyrazolopyridine derivatives in developing new treatments for allergic reactions (Nohara et al., 1985).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
Similar compounds have been shown to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular functions and biochemical processes.
Biochemical Pathways
For instance, some pyrazoline derivatives have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative stress . These compounds can also affect the activity of AchE, leading to changes in nerve impulse transmission .
Result of Action
Similar compounds have been shown to exhibit various biological and pharmacological activities, suggesting that they can induce changes at the molecular and cellular levels . For instance, some pyrazoline derivatives have been shown to reduce the activity of AchE, leading to changes in nerve impulse transmission .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-26-13-18(21(28)24-12-15-8-10-16(23)11-9-15)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEMBCQMMXFUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)
![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)
![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)
![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)
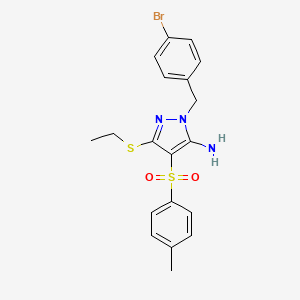
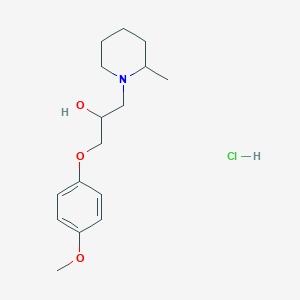
![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)
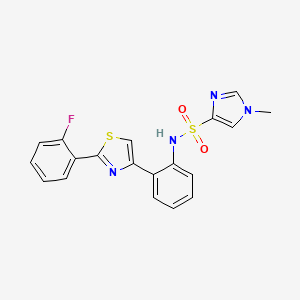
![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

